4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (molecular formula: C₂₀H₁₄N₂O₃S) is a hybrid heterocyclic compound combining a coumarin core, a thiazole ring, and a substituted benzamide moiety. Its structural uniqueness arises from the fusion of these pharmacophores, which are individually associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The compound has a molecular weight of 362.403 g/mol and a ChemSpider ID of 1112851, with a monoisotopic mass of 362.072513 .
Synthetic routes for this compound and its analogs typically involve acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one followed by condensation with substituted aldehydes or benzoyl chlorides. Microwave-assisted synthesis has been reported to enhance reaction efficiency compared to conventional methods, yielding derivatives with improved purity and reduced reaction times . Key spectral characteristics include distinct IR absorption bands for C=O (1670–1720 cm⁻¹), C-N (1280–1320 cm⁻¹), and C-S (690–740 cm⁻¹) bonds, as well as ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm) .
Properties
IUPAC Name |
4-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)18(23)22-20-21-16(11-26-20)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOBPREGZGJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring is synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the coumarin and thiazole intermediates with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the coumarin and thiazole rings.
Reduction: Reduced forms of the benzamide and thiazole moieties.
Substitution: Substituted benzamide or thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
Pathway Modulation: It can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Halogenation (e.g., bromine in the analog from ) introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to biological targets .
- The coumarin-thiazole scaffold is conserved across derivatives, suggesting shared mechanisms such as intercalation with DNA or inhibition of microbial enzymes .
Table 2: Antimicrobial and Growth Modulation Activities
Key Observations :
- Derivatives with bulky substituents (e.g., trimethoxy in 4h ) exhibit broader-spectrum antimicrobial activity, likely due to enhanced membrane penetration .
- The target compound’s coumarin moiety aligns with the anticancer properties observed in natural coumarins, such as inhibition of chemical carcinogen-induced neoplasia .
Biological Activity
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and various pharmacological effects supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.376 g/mol. The compound features a thiazole ring, a chromenone moiety, and a benzamide structure, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole in the presence of appropriate solvents and catalysts. The yield and purity of the synthesized compound can be optimized through various reaction conditions.
Antitumor Activity
Research has demonstrated that compounds containing thiazole and chromenone moieties exhibit significant antitumor activity. For instance, in studies involving various cancer cell lines, derivatives with similar structures have shown IC50 values indicating potent cytotoxic effects. The presence of electron-donating groups such as methyl at specific positions enhances their activity against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | < 10 |
| This compound | Jurkat | TBD |
Antimicrobial Activity
The antimicrobial properties of related thiazole derivatives suggest that this compound may also possess significant antibacterial and antifungal activities. Studies have indicated that certain thiazole derivatives exhibit comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Cell Proliferation : They interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may act as free radical scavengers, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit various enzymes involved in tumor growth and microbial metabolism.
Case Studies
Several case studies highlight the effectiveness of thiazole-containing compounds in clinical settings:
-
Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated marked reductions in tumor size in xenograft models when treated with compounds similar to this compound.
- Study Reference : The study reported a significant decrease in tumor volume compared to control groups, indicating strong antitumor potential.
- Antimicrobial Trials : In vitro tests against Staphylococcus aureus showed that certain thiazole derivatives had minimum inhibitory concentrations (MICs) lower than that of commonly used antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
